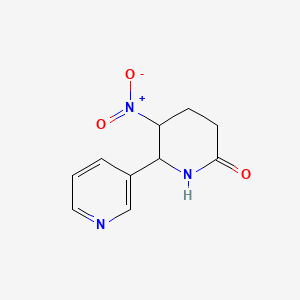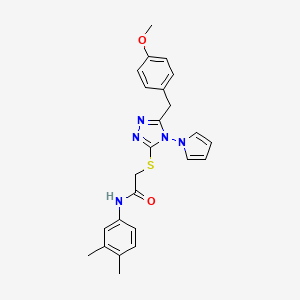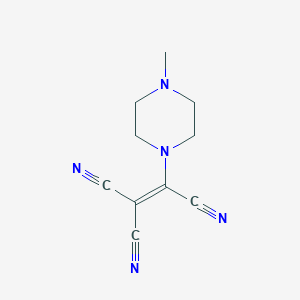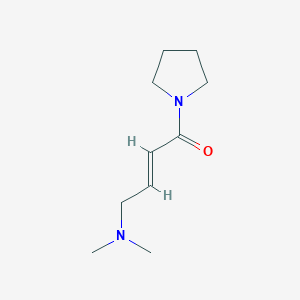
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one, also known as DMBA, is a synthetic compound that belongs to the family of pyrrolidinyl cathinones. DMBA is a psychoactive substance that has been recently gaining attention due to its potential applications in scientific research.
作用機序
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's mechanism of action involves the inhibition of dopamine reuptake by binding to the DAT protein. This leads to an increase in dopamine levels in the synaptic cleft, which results in enhanced dopamine signaling. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has also been found to have some affinity for other neurotransmitter transporters, such as serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's effects on the brain and body are largely mediated by its interaction with the dopamine system. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has been found to increase dopamine release and decrease dopamine uptake, leading to increased dopamine signaling in the brain. This can result in various effects, such as increased locomotor activity, hyperthermia, and reward-related behaviors. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has also been found to have some effects on other neurotransmitter systems, such as serotonin and norepinephrine.
実験室実験の利点と制限
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's selectivity for the dopamine transporter makes it a useful tool for studying dopamine-related phenomena in the brain. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has been used in various preclinical studies to investigate the role of dopamine in addiction, depression, and other neurological disorders. However, (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's psychoactive properties and potential for abuse make it a challenging substance to work with in the laboratory setting. Careful handling and strict safety protocols are necessary when working with (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one.
将来の方向性
There are several potential future directions for research related to (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one. One area of interest is the investigation of (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another potential direction is the development of more selective DAT inhibitors that could be used as therapeutic agents for various neurological disorders. Furthermore, the use of (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one in combination with other drugs or therapies could provide valuable insights into the complex interactions between different neurotransmitter systems in the brain.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one acts as a selective dopamine transporter inhibitor, which makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one's psychoactive properties and potential for abuse make it a challenging substance to work with, but with careful handling and strict safety protocols, it can be a valuable tool for advancing our understanding of the brain and its functions.
合成法
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with nitroethane, followed by reduction with sodium borohydride, and then reaction with dimethylamine. The final product is obtained through purification and recrystallization.
科学的研究の応用
(E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one acts as a selective dopamine transporter (DAT) inhibitor, which means that it blocks the reuptake of dopamine in the brain. This property makes (E)-4-(Dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one a useful tool for studying the role of dopamine in various physiological and pathological conditions, such as addiction, depression, and Parkinson's disease.
特性
IUPAC Name |
(E)-4-(dimethylamino)-1-pyrrolidin-1-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-11(2)7-5-6-10(13)12-8-3-4-9-12/h5-6H,3-4,7-9H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVAHFNDJXGDZ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

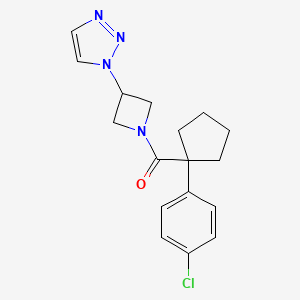
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
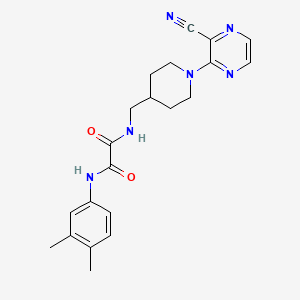
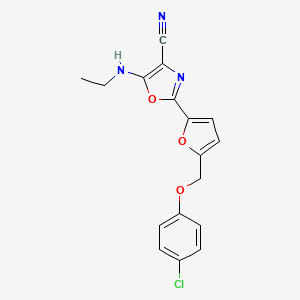

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)
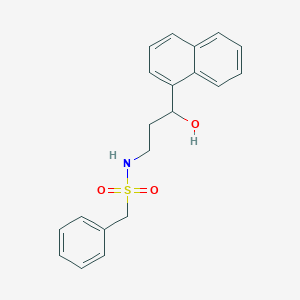

![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)
